LogP Differential: 4.6‑Fold Lower Lipophilicity Than 5‑Methyl Analog Drives Favorable Solubility and CNS Drug‑Like Property Profiles
tert-Butyl (5-(hydroxymethyl)pyrazin-2-yl)carbamate exhibits a calculated logP of 0.357 , whereas its closest 5-methyl analog (CAS 369638-68-6) has a reported logP of 1.63–2.205 . This represents a 4.6‑fold difference in lipophilicity (using the lower methyl analog value), translating to substantially higher predicted aqueous solubility and reduced nonspecific protein binding. Such property divergence is particularly consequential for fragment-based screening campaigns where lower logP fragments are favored to avoid aggregation and false positives.
| Evidence Dimension | Lipophilicity (logP) |
|---|---|
| Target Compound Data | 0.357 (calculated) |
| Comparator Or Baseline | tert-Butyl (5-methylpyrazin-2-yl)carbamate: logP 1.63–2.205 |
| Quantified Difference | ΔlogP = 1.27–1.85 (4.6‑fold difference) |
| Conditions | ACD/Labs predicted logP values; reported by commercial chemical databases |
Why This Matters
Lower logP correlates with improved aqueous solubility and reduced off-target promiscuity, making the hydroxymethyl derivative a superior choice for fragment-based lead discovery and CNS-targeted programs where excessive lipophilicity is detrimental.
